N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a compound that features a pyrazolo[4,5-e]pyrimidine scaffold. This structure is known for its potential in medicinal chemistry, particularly as a kinase inhibitor. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in cancer research and other therapeutic areas .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to exhibit anticancer activity . These compounds are believed to interact with various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
Based on the anticancer activity of similar pyrazolo[3,4-d]pyrimidine compounds, it can be inferred that this compound might interact with its targets, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Given the anticancer activity of similar compounds, it is plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Based on the anticancer activity of similar compounds, it can be inferred that this compound might inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide typically involves multi-step reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[4,5-e]pyrimidine core. The final step involves coupling this core with 2-naphthylacetamide under specific conditions to obtain the target compound .
Chemical Reactions Analysis
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving cell signaling pathways.
Medicine: It is investigated for its potential as a kinase inhibitor in cancer therapy.
Industry: The compound’s derivatives are explored for their antimicrobial and anti-inflammatory properties
Comparison with Similar Compounds
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific pyrazolo[4,5-e]pyrimidine scaffold. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Triazolopyrimidine derivatives: These compounds share a similar core structure but have different pharmacokinetic properties and therapeutic applications
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c24-17-8-4-9-18(12-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,28,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYLOBKCFOHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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